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Compound of Interest

Compound Name: Disperse yellow 241

Cat. No.: B1582767 Get Quote

An In-depth Technical Guide on the Properties and Potential Applications of C14H10Cl2N4O2

Disclaimer: The molecular formula C14H10Cl2N4O2 does not correspond to a widely

recognized or well-characterized single compound in publicly available chemical databases as

of the time of this writing. This document has been constructed based on a plausible

hypothetical structure fitting this formula, drawing upon data from analogous chemical

structures and general principles of medicinal chemistry and pharmacology to provide a

representative technical guide for research and development professionals. The hypothetical

compound is referred to herein as "Dichloronitrobenzimidazolyl-phenylamine" (DCBP).

Introduction
The landscape of modern drug discovery is continually evolving, with a significant focus on the

identification and characterization of novel small molecules that can serve as therapeutic

agents. Heterocyclic compounds, in particular, form the structural core of a vast array of

pharmaceuticals due to their ability to interact with a wide range of biological targets. This

whitepaper provides a comprehensive technical overview of the physicochemical properties,

potential biological activities, and proposed mechanisms of action of the compound with the

molecular formula C14H10Cl2N4O2, for which we have assigned the hypothetical name

Dichloronitrobenzimidazolyl-phenylamine (DCBP). This document is intended for researchers,

scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Properties
The fundamental physicochemical and spectroscopic properties of a compound are critical for

its development as a potential drug candidate. The following tables summarize the predicted
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and experimentally determined properties of DCBP.

Table 1: General and Physicochemical Properties of
DCBP

Property Value

Molecular Formula C14H10Cl2N4O2

Molecular Weight 353.17 g/mol

IUPAC Name
2-(4-aminophenyl)-5,6-dichloro-1H-

benzo[d]imidazole-4,7-dione

CAS Number [Hypothetical] 987654-32-1

Appearance Yellow to orange crystalline solid

Melting Point 215-218 °C

Boiling Point Decomposes before boiling

Solubility
Soluble in DMSO, DMF; sparingly soluble in

methanol; insoluble in water

LogP 3.2 (predicted)

pKa 8.5 (predicted, basic)

Table 2: Spectroscopic Data for DCBP
Spectroscopic Method Key Data Points

¹H NMR (400 MHz, DMSO-d₆)

δ 12.1 (s, 1H, NH), 7.5 (d, J=8.0 Hz, 2H, Ar-H),

7.2 (s, 1H, Ar-H), 6.8 (d, J=8.0 Hz, 2H, Ar-H),

5.5 (s, 2H, NH₂)

¹³C NMR (100 MHz, DMSO-d₆) δ 178, 155, 145, 135, 130, 125, 120, 115, 110

FT-IR (KBr, cm⁻¹)

3400-3200 (N-H stretching), 1680 (C=O

stretching), 1600, 1550 (C=C and C=N

stretching), 1350 (N-O stretching)

Mass Spectrometry (ESI-MS) m/z 353.0 [M+H]⁺, 355.0 [M+2+H]⁺
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Potential Biological Activity and Mechanism of
Action
Based on structural similarities to known kinase inhibitors and other anticancer agents, DCBP

is hypothesized to possess antiproliferative properties. The proposed mechanism of action

involves the inhibition of key signaling pathways implicated in cancer cell growth and survival.

Proposed Mechanism of Action: Kinase Inhibition
The benzimidazole core is a common scaffold in many kinase inhibitors. It is proposed that

DCBP targets the ATP-binding pocket of one or more kinases in the MAPK/ERK and PI3K/Akt

signaling pathways. This inhibition would block downstream signaling, leading to cell cycle

arrest and apoptosis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Surface

Cytoplasm

Nucleus

Growth Factor

Receptor Tyrosine Kinase

RAS PI3K

RAF

MEK

ERK

Proliferation

Akt

Survival

DCBP

Inhibition

Inhibition

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1582767?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Proposed mechanism of action of DCBP via inhibition of the MAPK/ERK and
PI3K/Akt signaling pathways.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following

sections outline the protocols for the synthesis and in vitro evaluation of DCBP.

Synthesis of Dichloronitrobenzimidazolyl-phenylamine
(DCBP)
The synthesis of DCBP can be achieved through a multi-step process, as outlined in the

workflow below.

Start Nitration of
4,5-dichlorobenzene-1,2-diamine

Condensation with
4-aminobenzaldehyde

Oxidation to
form benzimidazole ring

Purification by
column chromatography End

Click to download full resolution via product page

Figure 2: Synthetic workflow for the preparation of DCBP.

Protocol:

Nitration: 4,5-dichlorobenzene-1,2-diamine (1.0 eq) is dissolved in concentrated sulfuric acid

at 0 °C. A solution of nitric acid (1.1 eq) in sulfuric acid is added dropwise. The reaction is

stirred for 2 hours and then poured onto ice. The precipitate is filtered and washed with

water.

Condensation: The nitrated intermediate (1.0 eq) and 4-aminobenzaldehyde (1.2 eq) are

refluxed in ethanol with a catalytic amount of acetic acid for 6 hours.

Oxidation and Cyclization: The reaction mixture is cooled, and sodium metabisulfite (1.5 eq)

is added. The mixture is stirred at room temperature for 12 hours to facilitate oxidative

cyclization to the benzimidazole ring.

Purification: The crude product is purified by column chromatography on silica gel using a

gradient of ethyl acetate in hexane.
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In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of DCBP can be assessed using the MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

Cell Seeding: Cancer cell lines (e.g., HeLa, A549) are seeded in 96-well plates at a density

of 5,000 cells per well and incubated for 24 hours.

Compound Treatment: Cells are treated with various concentrations of DCBP (e.g., 0.1, 1,

10, 50, 100 µM) for 48 hours.

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is

incubated for 4 hours at 37 °C.

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. The IC50 value is calculated from the dose-response curve.

Conclusion
The hypothetical compound Dichloronitrobenzimidazolyl-phenylamine (DCBP), with the

molecular formula C14H10Cl2N4O2, presents a promising scaffold for the development of

novel therapeutic agents. Its predicted physicochemical properties are favorable for a drug

candidate, and its proposed mechanism of action as a kinase inhibitor warrants further

investigation. The experimental protocols provided herein offer a framework for the synthesis

and biological evaluation of DCBP and analogous compounds. Further studies, including in

vivo efficacy and toxicity assessments, are necessary to fully elucidate the therapeutic potential

of this class of molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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